![molecular formula C90H126 B13834767 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene: is a complex organic compound characterized by a benzene core substituted with six 4-(2-ethylhexyl)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core is synthesized through a series of reactions involving aromatic compounds.
Substitution Reactions: The benzene core undergoes substitution reactions with 4-(2-ethylhexyl)phenyl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for high-throughput production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to different functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
科学的研究の応用
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene has several scientific research applications, including:
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction efficiency.
Biology
Biomolecular Interactions: Studied for its interactions with biological molecules, providing insights into molecular recognition processes.
Medicine
Drug Development: Explored for potential therapeutic applications due to its unique structural properties.
Industry
Material Science: Utilized in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
作用機序
The mechanism of action of 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: These interactions can modulate signaling pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4,5,6-Hexakis[4-bromophenyl]benzene: Similar in structure but with bromine substituents instead of 2-ethylhexyl groups.
1,2,3,4,5,6-Hexakis[4-carboxyphenyl]benzene: Contains carboxyl groups, offering different chemical properties.
Uniqueness
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene is unique due to its specific substituents, which impart distinct physical and chemical properties. These properties make it valuable for specialized applications in various scientific fields.
特性
分子式 |
C90H126 |
|---|---|
分子量 |
1208.0 g/mol |
IUPAC名 |
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene |
InChI |
InChI=1S/C90H126/c1-13-25-31-67(19-7)61-73-37-49-79(50-38-73)85-86(80-51-39-74(40-52-80)62-68(20-8)32-26-14-2)88(82-55-43-76(44-56-82)64-70(22-10)34-28-16-4)90(84-59-47-78(48-60-84)66-72(24-12)36-30-18-6)89(83-57-45-77(46-58-83)65-71(23-11)35-29-17-5)87(85)81-53-41-75(42-54-81)63-69(21-9)33-27-15-3/h37-60,67-72H,13-36,61-66H2,1-12H3 |
InChIキー |
JWDUFQTZQJAPJL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)CC(CC)CCCC)C4=CC=C(C=C4)CC(CC)CCCC)C5=CC=C(C=C5)CC(CC)CCCC)C6=CC=C(C=C6)CC(CC)CCCC)C7=CC=C(C=C7)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


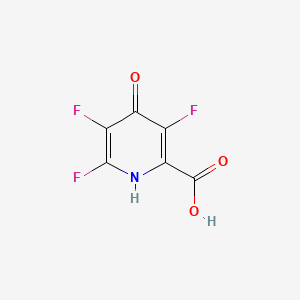
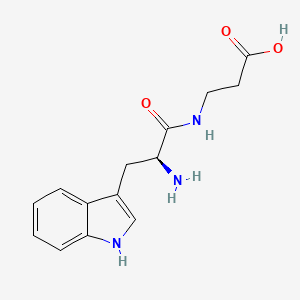
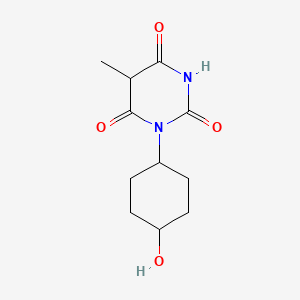
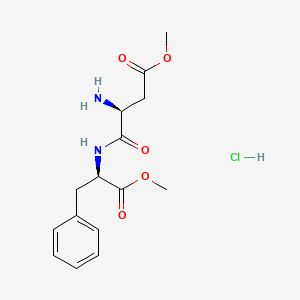
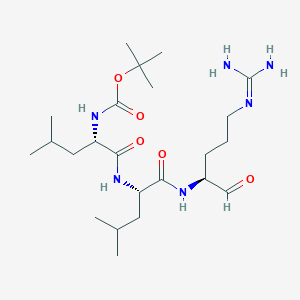
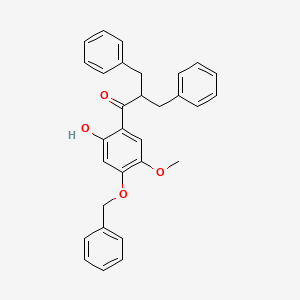
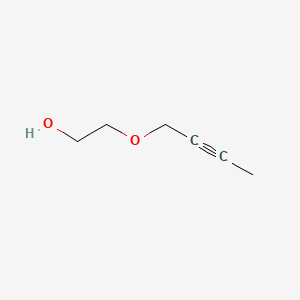
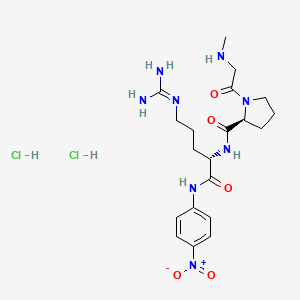

![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
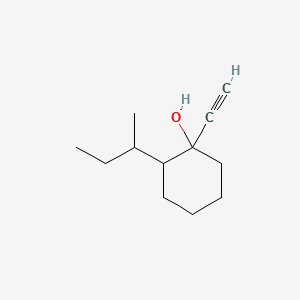

![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
